Cas no 1021123-03-4 (2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide)

2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide structure
1021123-03-4 structure
商品名:2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
CAS番号:1021123-03-4
MF:C25H27N7O2
メガワット:457.527584314346
CID:5456443

2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-phenoxy-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
    • Acetamide, 2-phenoxy-N-[2-[4-(4-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-
    • 2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
    • インチ: 1S/C25H27N7O2/c33-23(18-34-21-9-5-2-6-10-21)26-11-12-32-25-22(17-29-32)24(27-19-28-25)31-15-13-30(14-16-31)20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,26,33)
    • InChIKey: VDDOXUPGKFECFX-UHFFFAOYSA-N
    • ほほえんだ: C(NCCN1C2C(C=N1)=C(N1CCN(C3=CC=CC=C3)CC1)N=CN=2)(=O)COC1=CC=CC=C1

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • ふってん: 739.2±60.0 °C(Predicted)
  • 酸性度係数(pKa): 14.04±0.46(Predicted)

2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2902-0326-2mg
2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
1021123-03-4 90%+
2mg
$59.0 2023-04-30
Life Chemicals
F2902-0326-3mg
2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
1021123-03-4 90%+
3mg
$63.0 2023-04-30
Life Chemicals
F2902-0326-2μmol
2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
1021123-03-4 90%+
2μl
$57.0 2023-04-30
Life Chemicals
F2902-0326-10mg
2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
1021123-03-4 90%+
10mg
$79.0 2023-04-30
Life Chemicals
F2902-0326-10μmol
2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
1021123-03-4 90%+
10μl
$69.0 2023-04-30
Life Chemicals
F2902-0326-20μmol
2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
1021123-03-4 90%+
20μl
$79.0 2023-04-30
Life Chemicals
F2902-0326-5mg
2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
1021123-03-4 90%+
5mg
$69.0 2023-04-30
Life Chemicals
F2902-0326-75mg
2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
1021123-03-4 90%+
75mg
$208.0 2023-04-30
Life Chemicals
F2902-0326-4mg
2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
1021123-03-4 90%+
4mg
$66.0 2023-04-30
Life Chemicals
F2902-0326-15mg
2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
1021123-03-4 90%+
15mg
$89.0 2023-04-30

2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 関連文献

2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamideに関する追加情報

Introduction to 2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1021123-03-4 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of this compound, specifically named 2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide, exhibits a complex and sophisticated architecture that makes it a promising candidate for various therapeutic applications. This introduction aims to delve into the unique properties of this compound, its potential applications, and how it aligns with the latest advancements in the field.

The core structure of 2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide consists of multiple functional groups that contribute to its biological activity. The presence of a phenoxy group and an acetamide moiety provides a foundation for interactions with biological targets, while the piperazine and pyrazolo[3,4-d]pyrimidine rings introduce additional layers of complexity that can modulate receptor binding and pharmacokinetic profiles. This intricate design allows the compound to exhibit a wide range of potential biological activities, making it a versatile tool for researchers exploring new therapeutic avenues.

In recent years, there has been a growing interest in the development of molecules that can interact with central nervous system (CNS) receptors. The 4-(4-phenylpiperazin-1-yl) group in the compound's structure is particularly noteworthy, as it is known to interact with various neurotransmitter receptors. This feature makes 2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide a valuable candidate for investigating potential treatments for neurological disorders. Current research suggests that such compounds may have applications in managing conditions such as depression, anxiety, and cognitive impairments.

The pyrazolo[3,4-d]pyrimidine ring is another critical component of this molecule that has attracted considerable interest. This heterocyclic scaffold is known for its ability to modulate kinase activity and other enzymatic processes. Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine have promising anticancer properties by inhibiting key signaling pathways involved in tumor growth and progression. The incorporation of this motif into 2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide not only enhances its potential therapeutic value but also opens up new avenues for drug discovery in oncology.

The acetamide functional group at the terminal end of the molecule plays a crucial role in determining its solubility and metabolic stability. This feature is particularly important for pharmaceutical applications, as it ensures that the compound can be effectively absorbed, distributed, metabolized, and excreted by the body. The phenoxy group further contributes to these properties by enhancing lipophilicity and improving membrane permeability. Together, these structural elements make 2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide an ideal candidate for further development into a novel therapeutic agent.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as multi-step organic synthesis and purification methods like column chromatography, are employed to achieve the desired product. The complexity of its synthesis underscores the importance of skilled chemists and state-of-the-art laboratory equipment in bringing such molecules from theoretical concepts to practical applications.

In terms of biological activity, preliminary studies on 2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide have shown promising results in both in vitro and in vivo models. These studies indicate that the compound exhibits potent interactions with specific receptors and enzymes relevant to various diseases. For instance, its ability to modulate neurotransmitter receptor activity suggests potential benefits in treating CNS disorders. Additionally, its interaction with kinases highlights its potential as an anticancer agent.

The development of new drugs is often accompanied by rigorous testing to evaluate their safety and efficacy. Preclinical studies are conducted to assess how the compound behaves in different biological systems before it is tested in humans. These studies include toxicity assays, pharmacokinetic profiling, and interaction studies with target receptors. The results from these preclinical trials provide critical insights into the compound's potential as a therapeutic agent and help guide further development efforts.

The role of computational chemistry and molecular modeling has become increasingly important in drug discovery research. These tools allow scientists to predict how a compound will interact with biological targets at the molecular level. By using computational methods, researchers can identify key binding sites on receptors and optimize the structure of 2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-y)]ethyl}acetamide for improved efficacy and reduced side effects. This approach not only accelerates the drug discovery process but also helps in understanding the mechanisms of action of new compounds.

The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. Ongoing research aims to further refine its chemical structure to enhance its biological activity while minimizing any adverse effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential in translating laboratory findings into clinical applications that can benefit patients worldwide.

In conclusion, 2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-y)]ethyl}acetamide, identified by its CAS number 1021123-03-, represents a significant advancement in chemical biology and pharmaceutical research. Its complex molecular architecture offers multiple opportunities for therapeutic intervention across various disease areas. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound holds great promise for improving human health through innovative drug development strategies.

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